molecular formula C21H26O10 B160536 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose CAS No. 139563-66-9

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose

Cat. No.: B160536
CAS No.: 139563-66-9
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-AWGDKMGJSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is a derivative of glucose, specifically modified to include acetyl and benzyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity. It is a white crystalline solid with a molecular formula of C21H26O10 and a molecular weight of 438.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose typically involves the acetylation of D-glucose followed by benzylation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose involves its ability to undergo hydrolysis and oxidation reactions, which can modify its structure and reactivity. The acetyl and benzyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific positions. This selective reactivity is crucial in the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar acetylated glucose derivative but without the benzyl group.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar benzylated glucose derivative but with benzyl groups at different positions.

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: An acetylated glucosamine derivative

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose is unique due to the specific positioning of the acetyl and benzyl groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

Properties

IUPAC Name

[(2R,3R,4S,5R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-AWGDKMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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